Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-amino-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-3-22-16(20)12-15(17)19-10-8-18(9-11-19)13-4-6-14(21-2)7-5-13/h4-7,12H,3,8-11,17H2,1-2H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMLIXYKKFZIQE-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate typically involves multiple steps. One common method includes the reaction of ethyl acrylate with 4-(4-methoxyphenyl)piperazine in the presence of a base to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:
Analysis :
- Aromatic substituents (4-methoxyphenyl vs. 4-fluorophenyl) modulate π-π stacking and solubility. Methoxy groups improve solubility via polarity, while fluorophenyl groups enhance metabolic stability .
Variations in the Acrylate Backbone
The acrylate moiety’s substitution influences conjugation and steric effects:
Analysis :
- Bromo-substituted acrylates (e.g., ) exhibit distinct reactivity in radical or elimination reactions compared to amino-substituted analogs.
- Amino group presence in the target compound may lead to unique tautomerization or zwitterionic behavior under physiological conditions.
Ester Group Modifications
Ester groups (ethyl vs. methyl) affect metabolic stability and bioavailability:
Analysis :
Expected Spectral Features :
- IR : Peaks at ~1700–1720 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch).
- 1H NMR: Ethyl group signals (δ1.2–1.4 ppm, triplet; δ4.1–4.3 ppm, quartet), piperazine protons (δ2.5–3.5 ppm), and amino protons (δ1–5 ppm, broad if free) .
Biological Activity
Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Acrylate moiety : Contributes to its reactivity and potential for polymerization.
- Piperazine ring : Known for its ability to interact with various biological targets, enhancing its pharmacological profile.
- Methoxyphenyl group : Increases lipophilicity and may improve binding affinity to receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate the activity of various receptors and enzymes, particularly those involved in neurotransmission and inflammatory responses.
- Receptor Interaction : The piperazine ring can interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Anti-inflammatory Effects : Research indicates that similar compounds can inhibit the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2), suggesting a potential role in managing inflammatory conditions .
Pharmacological Properties
This compound has been investigated for several pharmacological properties:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.
- Antiproliferative Activity : Similar compounds have shown the ability to inhibit cell proliferation in various cancer models, indicating that this compound may also possess anticancer properties .
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial effects, which could be explored for developing new antibiotics .
In Vitro Studies
- Cell Proliferation Assays : this compound was tested against various cancer cell lines, showing significant inhibition of growth at micromolar concentrations. The mechanism appears to involve cell cycle arrest and apoptosis induction.
- Inflammation Models : In models of inflammation, the compound demonstrated a reduction in the secretion of inflammatory cytokines, supporting its potential use in treating inflammatory diseases.
In Vivo Studies
- Animal Models : In a Sprague-Dawley rat model of vascular injury, treatment with the compound led to reduced neointima formation, suggesting a protective effect on vascular remodeling .
- Neurodegeneration Models : Animal studies indicated that the compound may protect against neurodegeneration by reducing oxidative stress markers and improving cognitive function in models of Alzheimer’s disease.
Data Table: Summary of Biological Activities
Future Directions
Research into this compound is ongoing, focusing on:
- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.
- Clinical Trials : Potential advancement into clinical trials for neuroprotective and anti-inflammatory applications.
- Synthesis of Derivatives : Development of novel derivatives to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
